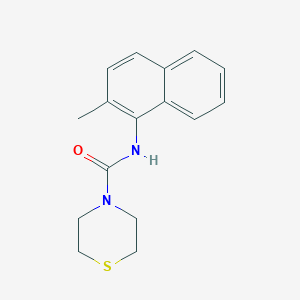
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MTMTC, and it is a thiomorpholine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, some derivatives of MTMTC have been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been found to have low toxicity, which makes it a safe compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is its potential applications in various fields of scientific research. The compound has been found to have low toxicity, which makes it a safe compound for use in various applications. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some applications.
Orientations Futures
There are several future directions for the research on N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide. One of the directions is the synthesis of new derivatives of MTMTC and evaluation of their biological activities. The compound can also be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies can also be carried out to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized using various methods, and it has been found to have low toxicity and potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide can be achieved using various methods. One of the common methods involves the reaction of 2-methylnaphthalene with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized various derivatives of MTMTC and evaluated their biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-7-13-4-2-3-5-14(13)15(12)17-16(19)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVGTYPXHNBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

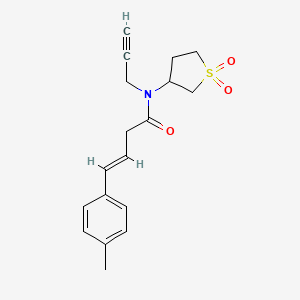
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
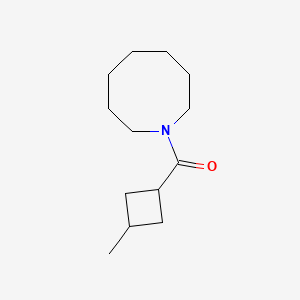
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
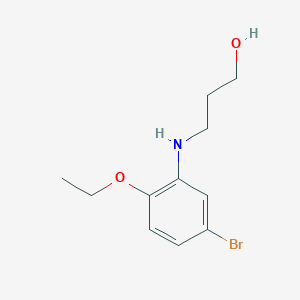
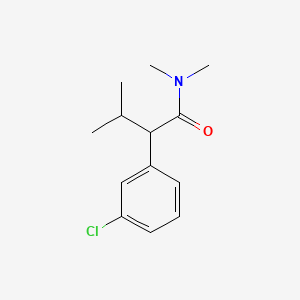
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)
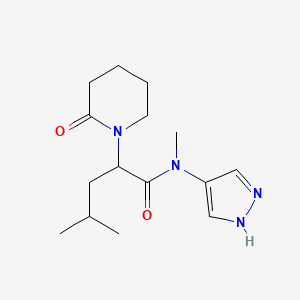
![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
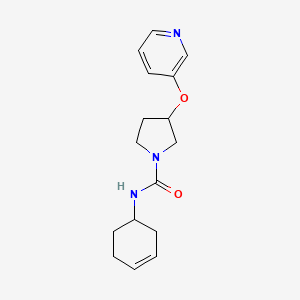
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)